N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide
Description
N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide is a complex organic compound belonging to the category of morpholine derivatives. This compound has drawn interest due to its potential applications in pharmaceuticals and organic chemistry. It's structurally characterized by a cyclobutane ring, a morpholine ring, and a hydroxy-phenylpropan-2-yl moiety, making it an intriguing subject for chemical and pharmacological studies.
Properties
IUPAC Name |
N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-14-16(13-15-5-2-1-3-6-15)19-17(22)18(7-4-8-18)20-9-11-23-12-10-20/h1-3,5-6,16,21H,4,7-14H2,(H,19,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWSEXAICKAUGY-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NC(CC2=CC=CC=C2)CO)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(C(=O)N[C@@H](CC2=CC=CC=C2)CO)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutane Formation: : The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene.
Morpholine Introduction: : Morpholine can be introduced via a substitution reaction where the chlorine in a chlorocyclobutane derivative is replaced by morpholine in the presence of a base like potassium carbonate.
Phenylpropanol Attachment: : The final step involves attaching the 1-hydroxy-3-phenylpropan-2-yl moiety via a nucleophilic substitution or coupling reaction.
Industrial Production Methods
Batch Process: : A common industrial approach involves synthesizing the compound in a batch process, ensuring strict control over reaction conditions like temperature and pressure to maintain product purity.
Flow Chemistry: : Another innovative method involves flow chemistry where reagents are continuously fed through reactors, allowing for better control and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group can undergo oxidation to form a ketone.
Reduction: : Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: : The compound's various functional groups allow for substitution reactions, particularly nucleophilic substitution at the morpholine ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Bases for Substitution: : Potassium carbonate, sodium hydroxide.
Major Products Formed
Oxidation Products: : Ketones or carboxylic acids.
Reduction Products: : Alcohols, amines.
Substitution Products: : Variously substituted morpholine derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: : Precursor for synthesizing more complex organic molecules.
Biology
Enzyme Inhibition: : Potential inhibitor for various enzymes due to its structural complexity.
Metabolic Studies: : Useful in studying metabolic pathways involving morpholine derivatives.
Medicine
Pharmaceuticals: : Research into its potential as a drug candidate for treating various conditions, including infections and neurological disorders.
Industry
Material Science: : Used in the synthesis of materials with specific properties, like high thermal stability or unique mechanical characteristics.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological targets at the molecular level. The mechanism involves binding to active sites of enzymes or receptors, which in turn modulate biochemical pathways. The morpholine ring and phenyl groups are crucial for these interactions, often forming hydrogen bonds and π-π interactions with target molecules.
Comparison with Similar Compounds
Unique Features
Structural Complexity: : The combination of cyclobutane, morpholine, and hydroxy-phenyl groups gives it unique reactivity and interaction profiles.
Biological Activity: : Its potential enzyme inhibition and metabolic pathway modulation set it apart from simpler morpholine derivatives.
Similar Compounds
N-morpholino-3-phenylpropanamide: : Lacks the cyclobutane ring, resulting in different reactivity.
Cyclobutylmorpholine: : Simpler structure, less effective in certain biochemical interactions.
1-Hydroxy-3-phenylpropan-2-ylmorpholine: : Does not have the carboxamide group, leading to different chemical and biological properties.
Hope this helps! Feel free to ask more questions about any specific section!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
